![molecular formula C11H15NO3S B5793437 4-ethyl-5-methyl-2-(propionylamino)-3-thiophenecarboxylic acid](/img/structure/B5793437.png)
4-ethyl-5-methyl-2-(propionylamino)-3-thiophenecarboxylic acid
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Overview
Description
4-ethyl-5-methyl-2-(propionylamino)-3-thiophenecarboxylic acid, also known as EMT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EMT is a thiophene derivative that has been found to exhibit significant anti-inflammatory and analgesic effects. In
Mechanism of Action
The mechanism of action of 4-ethyl-5-methyl-2-(propionylamino)-3-thiophenecarboxylic acid is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammatory responses. 4-ethyl-5-methyl-2-(propionylamino)-3-thiophenecarboxylic acid has been shown to inhibit the activation of NF-κB and reduce the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
4-ethyl-5-methyl-2-(propionylamino)-3-thiophenecarboxylic acid has been found to exhibit significant anti-inflammatory and analgesic effects in various animal models. It has also been shown to have a protective effect on the gastrointestinal tract and reduce the incidence of gastric ulcers. 4-ethyl-5-methyl-2-(propionylamino)-3-thiophenecarboxylic acid has been found to be well-tolerated and safe in animal studies.
Advantages and Limitations for Lab Experiments
4-ethyl-5-methyl-2-(propionylamino)-3-thiophenecarboxylic acid has several advantages for lab experiments, including its ability to inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the activation of inflammatory cells such as macrophages and neutrophils. Its protective effect on the gastrointestinal tract is also advantageous for lab experiments involving the study of gastrointestinal disorders. However, one limitation of 4-ethyl-5-methyl-2-(propionylamino)-3-thiophenecarboxylic acid is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the study of 4-ethyl-5-methyl-2-(propionylamino)-3-thiophenecarboxylic acid. One area of research could focus on optimizing the synthesis method of 4-ethyl-5-methyl-2-(propionylamino)-3-thiophenecarboxylic acid to improve its yield and purity. Another area of research could involve the study of 4-ethyl-5-methyl-2-(propionylamino)-3-thiophenecarboxylic acid in combination with other anti-inflammatory agents to enhance its therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of 4-ethyl-5-methyl-2-(propionylamino)-3-thiophenecarboxylic acid and its potential therapeutic applications in various disease states.
Synthesis Methods
4-ethyl-5-methyl-2-(propionylamino)-3-thiophenecarboxylic acid can be synthesized through a multi-step process involving the reaction of 5-methyl-2-thiophene carboxylic acid with ethyl iodide, followed by the reaction of the resulting compound with propionyl chloride and ammonia. The final product is obtained through the reaction of the intermediate compound with sodium hydroxide.
Scientific Research Applications
4-ethyl-5-methyl-2-(propionylamino)-3-thiophenecarboxylic acid has been extensively studied for its anti-inflammatory and analgesic effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the activation of inflammatory cells such as macrophages and neutrophils. 4-ethyl-5-methyl-2-(propionylamino)-3-thiophenecarboxylic acid has also been shown to have a protective effect on the gastrointestinal tract and reduce the incidence of gastric ulcers.
properties
IUPAC Name |
4-ethyl-5-methyl-2-(propanoylamino)thiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-4-7-6(3)16-10(9(7)11(14)15)12-8(13)5-2/h4-5H2,1-3H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAFJNPMVSRNRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)O)NC(=O)CC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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